Ethyl 3-hydroxy-3-phenylheptanoate
Description
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Properties
CAS No. |
6966-37-6 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-phenylheptanoate |
InChI |
InChI=1S/C15H22O3/c1-3-5-11-15(17,12-14(16)18-4-2)13-9-7-6-8-10-13/h6-10,17H,3-5,11-12H2,1-2H3 |
InChI Key |
AHIRDYAOTYPQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)OCC)(C1=CC=CC=C1)O |
Origin of Product |
United States |
The Foundational Role of β Hydroxy Esters As Chiral Synthons
β-Hydroxy esters are a class of organic molecules that possess both a hydroxyl (-OH) group and an ester (-O(C=O)R) group, with the hydroxyl group located on the carbon atom beta to the ester's carbonyl group. Their importance in organic synthesis stems from their versatility as chiral synthons. Chiral synthons are enantiomerically enriched compounds that can be incorporated into a larger molecule to introduce a specific stereocenter. The presence of two functional groups in β-hydroxy esters, the hydroxyl and the ester, allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of many biologically active compounds and natural products. rsc.org
The ability to selectively produce one enantiomer of a chiral molecule is crucial in pharmaceutical and medicinal chemistry, as different enantiomers can have vastly different biological activities. β-Hydroxy esters are key intermediates in the production of a variety of important chemicals, including those used in the pharmaceutical and food industries. rsc.orgscielo.br
Illuminating Research: Focus on Ethyl 3 Hydroxy 3 Phenylheptanoate and Its Analogs
Biocatalytic Transformations and Enzymatic Resolution
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. chemrxiv.orgrsc.org Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme, typically a hydrolase like a lipase or esterase, to selectively catalyze the transformation (e.g., hydrolysis) of one enantiomer, leaving the other enantiomer unreacted.
The resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, an analogue of the target compound, has been extensively studied using various lipases. scielo.brscielo.brresearchgate.netscienceopen.com In a typical process, the racemic ester is subjected to hydrolysis in the presence of an enzyme. For example, using lipase from Pseudomonas cepacia (PCL), a 50% conversion of racemic ethyl 3-hydroxy-3-phenylpropanoate can be achieved, yielding the unreacted (R)-ester with 98% ee and the (S)-acid product with 93% ee. scielo.brscielo.br Other enzymes such as Pig Liver Esterase (PLE), Candida rugosa lipase (CRL), and lipase from Aspergillus oryzae (AOP) have also been employed, though their selectivity can vary depending on the substrate. scielo.brresearchgate.net While PLE showed some success with tertiary β-hydroxy esters, the selectivity was generally poor. scielo.br
| Enzyme | Conversion (%) | Recovered Ester (R)-1a e.e. (%) | Acid Product (S)-1 e.e. (%) | Reference |
|---|---|---|---|---|
| PCL | 50 | 98 | 93 | scielo.br |
| Lipase PS-30 | 39 | - | 93 | scielo.br |
| PLE | 35 | 58 | 46 | scielo.br |
Whole-cell biotransformations provide a convenient method for asymmetric synthesis, as they contain the necessary enzymes and cofactors for the desired reaction. electronicsandbooks.com Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and versatile biocatalyst for the asymmetric reduction of ketones. semanticscholar.org
The reduction of ethyl benzoylacetate, the precursor ketone to ethyl 3-hydroxy-3-phenylpropanoate, using baker's yeast is a well-established process. researchgate.netgoogle.com The yeast contains reductase enzymes that stereoselectively reduce the carbonyl group to a hydroxyl group. electronicsandbooks.com Typically, the reaction is carried out in water with a carbon source like sucrose (B13894) to maintain the metabolic activity of the yeast. ethz.ch This bioreduction generally yields the (S)-enantiomer, (S)-ethyl 3-hydroxy-3-phenylpropanoate, with good enantiomeric excess. researchgate.netgoogle.com The efficiency and selectivity of the reduction can be influenced by cultivation conditions and the specific yeast strain used. researchgate.net
| Yeast Strain | Conditions | Product | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae LH1 | Optimized growth medium | (S)-ethyl 3-hydroxy-3-phenylpropionate | High | researchgate.net |
| Baker's Yeast | Sucrose, water, room temp. | (S)-ethyl 3-hydroxybutanoate | 85 | ethz.ch |
An in-depth examination of the stereoselective synthesis of this compound reveals a variety of sophisticated chemical strategies. These methodologies are crucial for controlling the three-dimensional arrangement of atoms, which is paramount in fields such as pharmacology and materials science. This article explores several key approaches, including enzyme-catalyzed reactions and diastereoselective pathways, to produce this specific β-hydroxy ester with high stereochemical purity.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 3 Hydroxy 3 Phenylheptanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution. For Ethyl 3-hydroxy-3-phenylheptanoate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular framework.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-a (CH₃) | ~0.85 | t | ~7.0 |
| H-b,c,d (3xCH₂) | ~1.20-1.40 | m | - |
| H-e (CH₂) | ~1.70-1.85 | m | - |
| H-f (OH) | Variable | s (broad) | - |
| H-g (CH₂) | ~2.60 | d | ~6.5 |
| H-h (CH) | ~4.90 | t | ~6.5 |
| H-i (CH₂-O) | ~4.10 | q | ~7.1 |
| H-j (O-CH₂-CH₃) | ~1.20 | t | ~7.1 |
| H-k (Ar-H) | ~7.20-7.40 | m | - |
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~14.0 |
| C-2, C-3, C-4 (3xCH₂) | ~22.5, ~25.0, ~31.5 |
| C-5 (CH₂) | ~38.0 |
| C-6 (CH) | ~74.0 |
| C-7 (C=O) | ~172.5 |
| C-8 (CH₂) | ~60.5 |
| C-9 (CH₃) | ~14.2 |
| C-1' (Ar-C) | ~144.0 |
| C-2', C-6' (Ar-CH) | ~125.5 |
| C-3', C-5' (Ar-CH) | ~128.5 |
| C-4' (Ar-CH) | ~127.5 |
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations. csfarmacie.czacs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the ethyl group protons (H-i and H-j), and along the heptanoate (B1214049) chain, for instance, between the methylene (B1212753) protons (H-g) and the methine proton (H-h). researchgate.net It would also show the couplings between the adjacent methylene groups in the butyl chain (H-a through H-e).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. nih.gov It is used to definitively assign the proton signals to their corresponding carbon atoms in the structure. For example, the proton signal at ~4.90 ppm (H-h) would show a cross-peak with the carbon signal at ~74.0 ppm (C-6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart (and sometimes four). nih.gov This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
The protons of the ethyl ester (H-i) to the carbonyl carbon (C-7).
The methylene protons adjacent to the carbonyl (H-g) to the carbonyl carbon (C-7) and the hydroxyl-bearing carbon (C-6).
The methine proton (H-h) to the aromatic carbons (C-1', C-2', C-6') and to the carbonyl carbon (C-7).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily directly bonded. nih.gov In acyclic systems like this compound, NOESY can help to deduce the relative configuration of the stereocenter at C-3 by observing correlations between the methine proton (H-h) and the protons of the adjacent methylene group (H-g and H-e). The intensity of the NOE signals can provide information about the preferred conformation of the molecule in solution.
Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for chiral molecules. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. researchgate.netresearchgate.net
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can coordinate with the Lewis basic sites of the analyte (the hydroxyl and ester groups in this case). unipi.itchemicalbook.com This coordination forms transient diastereomeric complexes, which have different NMR spectra. Consequently, in the presence of a chiral shift reagent, the signals of the two enantiomers of this compound will be resolved into two separate sets of peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio. chemicalbook.com
Chiral Solvating Agents (CSAs): Unlike CSRs, CSAs form diastereomeric solvates through weaker, non-covalent interactions like hydrogen bonding and π-π stacking. acs.org Molecules like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol can be used for this purpose. researchgate.net The differential interaction with the two enantiomers of the analyte leads to a separation of their NMR signals, allowing for the determination of enantiomeric excess. This method is often preferred as it can cause less line broadening than CSRs. unipi.it
NMR spectroscopy is a valuable tool for studying reaction mechanisms. For instance, the formation of this compound via a Reformatsky reaction, involving the reaction of heptanophenone (B155562) with ethyl bromoacetate (B1195939) in the presence of zinc, can be monitored by ¹H NMR. By taking spectra at different time points, the disappearance of the starting materials and the appearance of the product can be tracked. Furthermore, the detection of reaction intermediates, if they are present in sufficient concentration, can provide direct evidence for the proposed mechanism. nih.gov
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. chemicalbook.com
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500 (broad) | O-H stretch (hydroxyl) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ester) |
| ~1600, ~1495 | C=C stretch (aromatic ring) |
| ~1250-1050 | C-O stretch (ester and alcohol) |
The presence of a broad absorption band around 3500 cm⁻¹ is indicative of the hydroxyl group, while the strong peak around 1715 cm⁻¹ confirms the presence of the ester carbonyl group. core.ac.uk
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. nih.gov
For this compound (C₁₅H₂₂O₃), the molecular weight is 250.33 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition to within a few parts per million.
In electron ionization mass spectrometry (EI-MS), the molecule will fragment in a predictable manner. Expected key fragments would include:
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
Cleavage alpha to the hydroxyl group: This would lead to the formation of a stable benzylic cation.
McLafferty rearrangement: This is a characteristic fragmentation of esters and could lead to a neutral alkene loss.
Chromatographic Methods for Purity and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.
Gas Chromatography (GC): For a relatively volatile compound like this compound, GC can be used to determine its purity. The use of a chiral stationary phase in the GC column can also allow for the separation and quantification of the two enantiomers. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for both purity assessment and chiral separation. researchgate.net For the analysis of this compound, a reversed-phase C18 column could be used to determine its purity. nih.gov For the separation of the enantiomers, a chiral stationary phase (CSP) is required. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of β-hydroxy esters. csfarmacie.cz Alternatively, adding a chiral selector, like a cyclodextrin (B1172386), to the mobile phase can also achieve enantiomeric separation on a standard achiral column. nih.gov
Gas Chromatography (GC) and Chiral Gas Chromatography for Enantiomeric Ratio Determination
Gas chromatography is a powerful tool for assessing the purity and enantiomeric composition of volatile and semi-volatile compounds like this compound. chromatographyonline.com In standard GC, the compound is vaporized and passed through a column, separating it from non-volatile impurities. For the crucial task of separating enantiomers, chiral gas chromatography is employed. gcms.cz
Chiral GC utilizes a stationary phase that is itself chiral, most commonly a derivatized cyclodextrin. chromatographyonline.comresearchgate.net These cyclodextrin-based stationary phases, such as those with permethylated or other specialized derivatives, create a chiral environment within the column. chromatographyonline.comgcms.cz This allows for differential interaction with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The choice of the specific cyclodextrin derivative can significantly impact the selectivity and resolution of the separation. chromatographyonline.com For instance, in the analysis of β-hydroxy esters, a Chrompack CP Chirasil-Dex CB column has been successfully used to determine enantiomeric and diastereomeric excess. electronicsandbooks.com In some cases, derivatization of the analyte, such as acetylation of the hydroxyl group, may be necessary to achieve complete resolution on the chiral column. electronicsandbooks.com
The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers. This technique is highly sensitive and accurate, making it ideal for quality control and for monitoring the stereoselectivity of asymmetric syntheses. chromatographyonline.com
Table 1: Chiral GC Column Types and Applications
| Column Type | Derivative | Typical Applications |
| Astec CHIRALDEX B-PH | (S)-2-hydroxy propyl methyl ether derivative of β-cyclodextrin | General purpose, good for saturated compounds, alcohols, amines, lactones. researchgate.net |
| Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyldimethylsilyl β-cyclodextrin | Esters, lactones, fruit flavor components. researchgate.net |
| LIPODEX C | 2,3,6-tri-O-pentyl derivative of β-cyclodextrin | Alcohols, cyanohydrins, hydroxycarboxylic acid esters. researchgate.net |
| Chirasil-Val | Amino acid derivative | Thermally stable, useful for trace enantiomer analysis. researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Compound Purity and Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of non-volatile compounds. For this compound, reverse-phase HPLC (RP-HPLC) can be used to determine its purity. A typical method might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com
To separate the enantiomers of this compound, chiral HPLC is necessary. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The development of methods for the asymmetric synthesis of optically pure β-hydroxy esters is an important area of research, and chiral HPLC is essential for determining the enantiomeric excess (ee) of the products. nih.gov For example, the enantiomeric separation of various β-hydroxy esters has been achieved using chiral columns with eluents such as n-hexane and isopropanol (B130326). nih.gov
The resolution of stereoisomers can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com The choice of the chiral stationary phase is critical and depends on the specific structure of the analyte.
Table 2: Chiral HPLC Method Parameters for β-Hydroxy Esters
| Parameter | Description |
| Instrument | Young Lin 9100 HPLC or equivalent nih.gov |
| Column | Appropriate chiral column (e.g., Chiralpak series) nih.govnih.gov |
| Mobile Phase | Typically n-hexane and isopropanol nih.gov |
| Temperature | Controlled, e.g., 25 °C nih.gov |
| Detection | UV detector at an appropriate wavelength |
Advanced Purification Techniques (e.g., Automated Flash Chromatography)
For the purification of this compound on a preparative scale, automated flash chromatography is a highly efficient technique. biotage.combiotage.com This method automates the traditional flash chromatography process, offering improved reproducibility, speed, and safety. biotage.com Systems like the Biotage® Selekt allow for the efficient isolation of target molecules with high recovery and purity. biotage.com
The process involves loading the crude product onto a pre-packed column and eluting with a solvent gradient that is optimized to separate the desired compound from impurities. biotage.com Predictive software can assist in selecting the optimal separation conditions, minimizing the need for trial-and-error and conserving time and resources. biotage.com The use of spherical silica (B1680970) media in modern flash columns can lead to faster purifications with reduced solvent consumption. biotage.com For compounds that lack a UV chromophore, detectors such as an Evaporative Light-Scattering Detector (ELSD) can be integrated into the system. biotage.com
In the synthesis of related β-hydroxy esters, flash chromatography with solvent systems like chloroform/ether has been used for purification. electronicsandbooks.com
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives
While the techniques above can separate and quantify enantiomers, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule, which is crucial for understanding its biological activity and for drug design. nih.gov
For a non-crystalline compound like this compound, it is necessary to first prepare a crystalline derivative. This could involve, for example, forming a salt or a co-crystal with a chiral resolving agent or by derivatizing the molecule to enhance its crystallinity. The analysis of a suitable single crystal of the derivative by X-ray diffraction allows for the precise determination of the spatial arrangement of its atoms.
A key metric in determining the absolute configuration is the Flack parameter, which is calculated from the diffraction data. nih.govsoton.ac.uk A value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry with high confidence. soton.ac.uk While powerful, a significant limitation of this technique is the ability to grow a high-quality single crystal of sufficient size. nih.gov In cases where obtaining suitable crystals for conventional X-ray diffraction is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative for determining the structure of small molecule micro- and nanocrystals. nih.gov
Theoretical and Computational Investigations of Ethyl 3 Hydroxy 3 Phenylheptanoate
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. For Ethyl 3-hydroxy-3-phenylheptanoate, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to predict its molecular geometry and electronic properties. hacettepe.edu.tr DFT, particularly with functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for medium to large-sized organic molecules. nih.gov
The electronic structure analysis of this compound would involve optimizing its geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more reactive. The MEP map helps in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Mulliken Charge on O (hydroxyl) | -0.65 e |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape. The heptyl chain, in particular, has multiple rotatable bonds, leading to a large number of possible conformations. MD simulations can sample these conformations and identify the most stable and frequently occurring ones. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can observe how the molecule interacts with the solvent molecules. This includes the formation and breaking of hydrogen bonds, particularly involving the hydroxyl group of the molecule. Understanding these interactions is crucial for predicting the solubility and transport properties of the compound. In the context of biocatalysis, MD simulations can be used to study the binding of this compound to an enzyme's active site, providing insights into the stereoselectivity of the reaction. nih.gov
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition state structures. nih.gov
The transition state is the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that determines the rate of the reaction. By calculating the structure and energy of the transition state, one can determine the activation energy of the reaction. nih.gov This information is vital for understanding the kinetics of the reaction and for optimizing reaction conditions. For example, in the synthesis of this compound via a Reformatsky-type reaction, computational modeling could be used to compare different reaction pathways and identify the one with the lowest activation energy.
Table 2: Calculated Activation Energies for a Postulated Reaction Step (Illustrative)
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | 25.3 | 15.1 |
Note: The data in this table is illustrative and represents a hypothetical comparison of two possible reaction pathways.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net
The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, helping to assign the different vibrational modes of the molecule. hacettepe.edu.tr Similarly, the chemical shifts of the carbon and hydrogen atoms can be calculated and compared with experimental ¹³C and ¹H NMR spectra. nih.gov This can be particularly useful for distinguishing between different stereoisomers of this compound. The electronic transitions calculated using Time-Dependent DFT (TD-DFT) can be correlated with the absorption bands in the UV-Vis spectrum. researchgate.net The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model.
Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 172.5 | 171.8 |
| C-OH | 75.3 | 74.9 |
| Phenyl C1 | 145.2 | 144.8 |
| Phenyl C2/C6 | 128.9 | 128.5 |
| Phenyl C3/C5 | 129.5 | 129.1 |
Note: The data in this table is illustrative and demonstrates the typical correlation between calculated and experimental values.
Energetic Analysis of Stereoisomers and Conformational Landscapes
This compound has a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). Furthermore, the flexibility of the heptyl chain gives rise to numerous diastereomeric conformations. An energetic analysis of these stereoisomers and conformers is crucial for understanding their relative stabilities and populations at equilibrium.
Role As a Chiral Building Block in Advanced Organic Synthesis Research
Precursor to Optically Active β-Hydroxy Acids and Their Derivatives
Optically active ethyl 3-hydroxy-3-phenylheptanoate is a key starting material for the synthesis of the corresponding β-hydroxy acids and their derivatives. These compounds are valuable intermediates in various synthetic pathways. The conversion of the ethyl ester to the carboxylic acid can be achieved through standard hydrolysis procedures, often under basic or acidic conditions. The resulting β-hydroxy acid retains the stereochemical integrity of the parent ester, making this a reliable method for accessing these chiral molecules.
Furthermore, the hydroxyl and carboxylic acid functionalities of the resulting molecule can be selectively modified to generate a diverse range of derivatives. For instance, the hydroxyl group can be acylated or etherified, while the carboxylic acid can be converted into amides, esters, or other acid derivatives. This versatility allows for the construction of a library of chiral building blocks from a single precursor.
Application in the Asymmetric Synthesis of Complex Organic Molecules
The true utility of this compound shines in its application as a cornerstone in the asymmetric synthesis of complex organic molecules. Its inherent chirality is strategically transferred to the target molecules, enabling the synthesis of enantiomerically pure or enriched products.
Contribution to the Synthesis of Biologically Active Scaffolds (e.g., Pharmaceutical Intermediates like Tomoxetine and Fluoxetine Precursors)
Chiral β-hydroxy esters are crucial intermediates in the synthesis of various pharmaceuticals. While direct evidence for the use of this compound in the synthesis of Tomoxetine and Fluoxetine is not explicitly detailed in the provided search results, the analogous compound, (S)-ethyl-3-hydroxy-3-phenyl propionate, is a known precursor for these antidepressant drugs. researchgate.net The synthesis of these drugs often involves the use of chiral building blocks containing a 3-hydroxy-3-phenylpropylamine core structure. google.com
The general synthetic strategy involves the conversion of the chiral β-hydroxy ester to a corresponding chiral amino alcohol, which then serves as a key intermediate. For example, a chemoenzymatic approach has been described for the synthesis of both enantiomers of Fluoxetine and Tomoxetine starting from optically pure (S)-ethyl-3-hydroxy-3-phenyl propionate. researchgate.net This highlights the importance of such chiral β-hydroxy esters in accessing these valuable pharmaceutical agents. The synthesis of these drugs often relies on establishing the correct stereochemistry at the carbon bearing the hydroxyl group, a feature inherent in optically active this compound and its analogues. researchgate.netumich.educapes.gov.br
The following table summarizes the key pharmaceutical intermediates and the role of related chiral building blocks:
| Drug | Precursor/Intermediate | Role of Chiral Building Block |
| Tomoxetine | (R)-3-Chloro-1-phenylpropan-1-ol | Provides the necessary stereocenter for the final drug molecule. researchgate.net |
| Fluoxetine | (R)-3-Chloro-1-phenylpropan-1-ol | Serves as a key chiral fragment for the synthesis of the active (R)-enantiomer. researchgate.net |
| Duloxetine | Enantiomerically pure 3-hydroxy-3-arylpropylamines | Act as precursors for this serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. google.com |
Incorporation into Leukotriene Analogues and Dipeptide Isosteres
The structural motif of a β-hydroxy acid is a common feature in various biologically active molecules, including leukotriene analogues and dipeptide isosteres. Leukotrienes are inflammatory mediators, and their analogues are often targeted for the development of anti-inflammatory drugs. The defined stereochemistry of this compound makes it an attractive building block for the stereocontrolled synthesis of segments of these complex molecules.
Dipeptide isosteres are mimics of dipeptides that are designed to have improved stability or activity. The hydroxyethylene unit, which can be derived from β-hydroxy acids, is a common isostere for the peptide bond. The synthesis of a protected Gln-Phe hydroxyethylene dipeptide isostere has been reported as a precursor for potential inhibitors of Botulinum neurotoxin B metalloprotease. nih.gov This demonstrates the utility of β-hydroxy acid derivatives in creating peptide mimics with therapeutic potential.
Building Block for Natural Product Synthesis (e.g., 1,3-Polyols and Polyketide Motifs)
Natural products often possess complex stereochemical architectures. The 1,3-diol and polyketide motifs are common structural features found in a vast array of natural products with diverse biological activities. nih.govnih.gov this compound can serve as a valuable starting material for the iterative synthesis of these motifs.
The synthesis of polyketide natural products often relies on the use of chiral building blocks that can be sequentially coupled to construct the carbon skeleton with precise stereochemical control. researchgate.netresearchgate.net The hydroxyl group of this compound can direct subsequent reactions, allowing for the diastereoselective introduction of new stereocenters. Through a series of protection, coupling, and deprotection steps, the chiral information from the initial building block can be propagated along the growing carbon chain, leading to the synthesis of complex polyketide fragments.
Integration into Polymeric Architectures for Material Science Research (e.g., Poly(β-hydroxyalkanoates) with Aromatic Side Chains)
Poly(β-hydroxyalkanoates) (PHAs) are a class of biodegradable and biocompatible polyesters with a wide range of potential applications in medicine and as sustainable plastics. The properties of PHAs can be tuned by varying the structure of the monomer units. The incorporation of aromatic side chains, such as the phenyl group present in this compound, can significantly alter the physical and thermal properties of the resulting polymer.
The chemical synthesis of atactic poly-3-hydroxybutyrate (a-P3HB) has been demonstrated through the self-polycondensation of racemic ethyl 3-hydroxybutyrate. mdpi.com A similar approach could potentially be applied to this compound to produce a PHA with pendant phenyl groups. Such polymers could exhibit enhanced thermal stability, altered mechanical properties, and potentially unique optical or electronic properties due to the presence of the aromatic rings. This opens up possibilities for creating novel biomaterials with tailored functionalities.
Strategies for its Incorporation into Diverse Carbon Skeletons
The versatility of this compound as a chiral building block stems from the variety of chemical transformations that can be performed on its functional groups. Several strategies can be employed to incorporate this molecule into diverse carbon skeletons.
Alkylation and Arylation: The carbon atom alpha to the ester group can be deprotonated and subsequently alkylated or arylated to introduce new substituents.
Aldol and Related Reactions: The enolate of the ester can participate in aldol-type reactions with aldehydes and ketones to form new carbon-carbon bonds and create more complex β-hydroxy carbonyl compounds.
Grignard and Organolithium Additions: The ester functionality can react with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols.
Cross-Coupling Reactions: After conversion of the hydroxyl group to a suitable leaving group (e.g., a halide or triflate), cross-coupling reactions such as Suzuki or Heck couplings can be used to form carbon-carbon or carbon-heteroatom bonds.
Ring-Closing Metathesis: If an additional double bond is introduced into the molecule, ring-closing metathesis can be employed to construct cyclic structures.
These strategies, often used in combination, provide a powerful toolbox for organic chemists to leverage the chiral information contained within this compound and construct a wide range of complex and valuable molecules.
Future Research Directions and Emerging Trends for Ethyl 3 Hydroxy 3 Phenylheptanoate
Development of Novel and Highly Efficient Enantioselective Catalytic Systems
The synthesis of enantiomerically pure β-hydroxy esters is a significant area of research. nih.govmdpi.com Future efforts concerning Ethyl 3-hydroxy-3-phenylheptanoate will likely focus on the development of novel catalytic systems that offer high enantioselectivity and efficiency. While enzymatic resolutions and chiral catalysts have been employed for similar β-hydroxy esters, there is considerable room for improvement.
One promising avenue is the exploration of planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative catalysts . These have shown excellent selectivity in the kinetic resolution of a variety of aromatic β-hydroxy esters. nih.gov The application of such catalysts to the kinetic resolution of racemic this compound could provide access to both enantiomers in high purity. Research in this area would involve optimizing reaction conditions, including the choice of acylating agent and solvent, to maximize the selectivity factor.
Another key area is the development of asymmetric transfer hydrogenation catalysts . The Noyori-Ikariya catalyst, for instance, has been effective for the highly enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters. acs.org Adapting such catalytic systems for the asymmetric reduction of the corresponding β-keto ester precursor of this compound could provide a direct and atom-economical route to the desired chiral alcohol.
| Catalyst Type | Potential Application for this compound | Key Research Focus |
| Planar-chiral DMAP derivatives | Kinetic resolution of racemic mixture | Optimization of reaction conditions for high selectivity |
| Asymmetric transfer hydrogenation catalysts | Direct asymmetric reduction of the β-keto ester precursor | Catalyst modification for substrate specificity and high enantiomeric excess |
| Biocatalysts (e.g., lipases, dehydrogenases) | Enantiodivergent synthesis | Immobilization for continuous flow processes and cofactor recycling |
Exploration of Sustainable and Green Chemistry Routes for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods.
Flow chemistry presents a significant opportunity to improve the synthesis of this compound. Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. acs.org The Claisen condensation to form the β-keto ester precursor, for example, could be significantly intensified by transitioning from batch to continuous flow, potentially leading to higher yields and shorter reaction times. acs.org
Continuous biocatalysis is another burgeoning field with immense potential. semanticscholar.orgchemrxiv.orgchemrxiv.org The use of immobilized enzymes in packed-bed reactors allows for the continuous production of enantiomerically pure β-hydroxy esters. chemrxiv.orgchemrxiv.org Developing self-sufficient heterogeneous biocatalysts, where the enzyme and necessary cofactors are co-immobilized, would be a major advancement for the synthesis of chiral this compound, minimizing waste and catalyst cost. chemrxiv.orgchemrxiv.org
Advancements in In Situ Spectroscopic Monitoring of Reactions Involving the Compound
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. In situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.comnih.gov
Future research should focus on applying these techniques to the synthesis of this compound. For instance, in situ monitoring of the enantioselective catalytic reduction of the corresponding β-keto ester could provide valuable insights into the formation of transient intermediates and the catalyst's mode of action. researchgate.net This data is invaluable for optimizing reaction conditions to maximize yield and enantioselectivity. Furthermore, in situ spectroscopy is essential for the effective implementation of continuous flow processes, enabling real-time quality control and process adjustments.
| Spectroscopic Technique | Information Gained | Impact on Synthesis |
| In Situ FTIR Spectroscopy | Real-time concentration of reactants, products, and intermediates | Optimization of reaction kinetics and identification of reaction endpoints |
| In Situ Raman Spectroscopy | Monitoring of functional group transformations and catalyst behavior | Mechanistic understanding and process control in heterogeneous catalysis |
| Chiroptical Spectroscopy | Real-time measurement of enantiomeric excess | Precise control over stereoselectivity |
Application of Machine Learning and AI in the Design of Novel Transformations and Stereocontrol Strategies
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst design and reaction optimization in asymmetric synthesis. chiralpedia.comrsc.org For this compound, ML algorithms can be trained on existing datasets of asymmetric reactions to predict the performance of new catalysts and reaction conditions. chiralpedia.com
This data-driven approach can accelerate the discovery of highly selective catalysts by identifying promising candidates from vast virtual libraries, thereby reducing the need for extensive experimental screening. chiralpedia.com ML models can also help in understanding the complex interplay between substrate structure, catalyst design, and stereochemical outcome, leading to the rational design of catalysts with enhanced performance for the synthesis of specific target molecules like this compound. Unsupervised machine learning workflows could also be employed to assess and predict the generality of different catalytic systems for this class of compounds. chemrxiv.org
Investigation of Broader Chemical Space and Analogues with Enhanced Stereochemical Complexity
While this compound itself is a valuable chiral building block, future research will also extend to the synthesis of its analogues with increased stereochemical complexity. The development of methodologies to synthesize β-hydroxy esters with multiple contiguous stereogenic centers is a significant challenge and a key area of future investigation. nih.govnih.gov
This could involve, for example, the stereoselective addition of organometallic reagents to chiral aldehydes or ketones, or the development of catalytic asymmetric reactions that can control the formation of multiple stereocenters in a single step. nih.gov The synthesis of a library of analogues of this compound with diverse stereochemical arrangements would provide a valuable resource for drug discovery and materials science, allowing for a systematic exploration of structure-activity relationships.
Q & A
Q. What synthetic methodologies are recommended for Ethyl 3-hydroxy-3-phenylheptanoate, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of β-hydroxy esters like this compound typically involves Claisen condensation or catalytic asymmetric aldol reactions. Key parameters include:
- Catalysts : Chiral catalysts (e.g., proline derivatives) for enantioselective synthesis .
- Solvents : Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Temperature : Controlled conditions (0–25°C) to minimize side reactions.
Yield optimization requires monitoring via TLC or HPLC. Purity is validated using NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural confirmation:
- NMR Spectroscopy : ¹H NMR identifies hydroxyl (δ 1.5–2.5 ppm) and ester (δ 4.1–4.3 ppm) protons. ¹³C NMR confirms carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) stretches .
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>98% by area normalization) .
Q. How does environmental pH affect the stability of this compound?
- Methodological Answer : Stability studies should include:
- Accelerated Degradation : Expose the compound to pH 3–10 buffers at 40°C for 48 hours.
- Analysis : Monitor degradation via HPLC and quantify residual compound.
Hydrolysis is likely under alkaline conditions due to ester lability. Store in anhydrous, acidic environments (pH 4–6) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what validates chiral purity?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (R)- and (S)-enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., Cu Kα radiation) .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Replication : Repeat assays in triplicate under standardized conditions (e.g., cell lines, incubation time) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to confirm potency thresholds.
- Impurity Profiling : Use LC-MS to identify degradation products or stereochemical impurities .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., lipases). Validate with binding energy scores (ΔG ≤ -7 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD ≤ 2 Å) .
- QSAR Models : Corate substituent effects (e.g., phenyl vs. fluorophenyl) with bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
